Cas no 2060019-86-3 (2-amino-5-fluoro-2-methylpentan-1-ol)
2-amino-5-fluoro-2-methylpentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- CID 137702063
- 1-Pentanol, 2-amino-5-fluoro-2-methyl-
- 2-amino-5-fluoro-2-methylpentan-1-ol
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- MDL: MFCD30477613
- Inchi: 1S/C6H14FNO/c1-6(8,5-9)3-2-4-7/h9H,2-5,8H2,1H3
- InChI Key: GATPALBAPIPJHL-UHFFFAOYSA-N
- SMILES: C(O)C(N)(C)CCCF
Experimental Properties
- Density: 1.006±0.06 g/cm3(Predicted)
- Boiling Point: 226.9±25.0 °C(Predicted)
- pka: 12.81±0.20(Predicted)
2-amino-5-fluoro-2-methylpentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052324-1g |
2-Amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 95% | 1g |
¥5180.0 | 2024-04-18 | |
| Enamine | EN300-320187-0.05g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 0.05g |
$888.0 | 2023-09-04 | ||
| Enamine | EN300-320187-0.1g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 0.1g |
$930.0 | 2023-09-04 | ||
| Enamine | EN300-320187-0.25g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 0.25g |
$972.0 | 2023-09-04 | ||
| Enamine | EN300-320187-0.5g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 0.5g |
$1014.0 | 2023-09-04 | ||
| Enamine | EN300-320187-1.0g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-320187-2.5g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 2.5g |
$2071.0 | 2023-09-04 | ||
| Enamine | EN300-320187-5.0g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 5.0g |
$3065.0 | 2023-02-24 | ||
| Enamine | EN300-320187-10.0g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 10.0g |
$4545.0 | 2023-02-24 | ||
| Enamine | EN300-320187-1g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 1g |
$1057.0 | 2023-09-04 |
2-amino-5-fluoro-2-methylpentan-1-ol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-amino-5-fluoro-2-methylpentan-1-ol
Comprehensive Overview of 2-amino-5-fluoro-2-methylpentan-1-ol (CAS No. 2060019-86-3): Properties, Applications, and Industry Insights
2-amino-5-fluoro-2-methylpentan-1-ol (CAS No. 2060019-86-3) is a fluorinated amino alcohol derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a fluoro-substituted carbon chain with an amino alcohol functional group, making it valuable for designing bioactive molecules. Recent studies highlight its potential as a chiral building block in asymmetric synthesis, particularly for small-molecule drug candidates targeting metabolic disorders and neurological conditions.
The growing demand for fluorinated pharmaceutical intermediates has positioned 2-amino-5-fluoro-2-methylpentan-1-ol as a compound of interest. Its stereochemical versatility allows for the creation of enantiomerically pure derivatives, addressing the industry's need for high-precision therapeutic agents. Researchers are exploring its application in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, aligning with trends in targeted protein degradation therapies.
From a synthetic chemistry perspective, the 2-methylpentan-1-ol backbone provides exceptional stability while the 5-fluoro substitution enhances membrane permeability—a critical factor in central nervous system (CNS) drug development. Analytical techniques like LC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-grade intermediates. The compound's logP value (predicted 0.8-1.2) suggests favorable pharmacokinetic properties for oral bioavailability.
Environmental considerations surrounding fluorinated compounds have led to improved synthetic routes for 2060019-86-3 that reduce hazardous byproducts. Modern flow chemistry approaches demonstrate 40% higher atom economy compared to batch processes, addressing sustainability concerns in green chemistry initiatives. These advancements respond to frequent search queries about "eco-friendly synthesis of fluorinated building blocks" and "sustainable pharmaceutical manufacturing."
In material science applications, the amino alcohol moiety enables coordination with metal catalysts, making 2-amino-5-fluoro-2-methylpentan-1-ol useful for developing asymmetric hydrogenation ligands. Patent analyses reveal its incorporation in transition metal complexes for enantioselective transformations—a hot topic in "chiral technology" discussions. The compound's melting point range (72-75°C) and water solubility (>50 mg/mL) facilitate handling in industrial settings.
Quality control protocols for CAS 2060019-86-3 emphasize genotoxic impurity monitoring, particularly for fluoroalkylamine derivatives that may form during storage. Stability studies under ICH Q1A guidelines confirm 24-month shelf life when stored at -20°C in amber vials, addressing common questions about "long-term storage of amino fluorocompounds." These specifications make it suitable for preclinical development applications requiring rigorous documentation.
The commercial landscape shows increasing availability of 2-amino-5-fluoro-2-methylpentan-1-ol through custom synthesis providers, with pricing reflecting its multigram-scale purity (typically $120-$180/g for >99% purity). Market analysts note rising interest from biotech startups working on next-generation kinase inhibitors, correlating with search trends for "fluorinated amino alcohols in drug discovery." Regulatory filings indicate its use in several Investigational New Drug (IND) applications since 2020.
Future research directions may explore the compound's utility in peptide mimetics and macrocyclic compounds, areas frequently mentioned in "emerging drug modalities" searches. Its conformational rigidity could benefit allosteric modulator design, while the fluorine atom's ability to form hydrogen bonds makes it valuable for protein-protein interaction inhibitors. These applications position 2060019-86-3 as a versatile tool for medicinal chemistry innovation.
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